2-[(4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide is a small-molecule compound identified as a potent and selective inhibitor of matrix metalloproteinase-9 (MMP-9). [] MMPs are a family of zinc-dependent endopeptidases that play crucial roles in extracellular matrix (ECM) degradation and remodeling. [] While essential for normal physiological processes, dysregulated MMP activity is implicated in various pathological conditions, including cancer metastasis and inflammation. [] This particular compound exhibits high specificity for MMP-9 over other MMP family members, making it a valuable tool for investigating the specific roles of MMP-9 in various biological processes and exploring its potential as a therapeutic target. []
One study describes the synthesis of 2-[(4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide utilizing a structure-based design approach. [] Although specific synthetic details are not provided in the paper, the authors indicate that the compound was synthesized based on the structure of the hemopexin domain of MMP-9. [] This suggests that computational modeling and docking studies were employed to design a molecule that could effectively bind to the target site on MMP-9. []
2-[(4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide functions by selectively binding to the hemopexin domain of MMP-9. [] This binding disrupts the homodimerization of MMP-9, preventing its interaction with cell surface proteins like CD44 and α4β1 integrin. [, ] These interactions are crucial for activating downstream signaling pathways, including the EGFR-MAP kinase pathway, which ultimately promotes cancer cell migration and proliferation. [, ] By blocking these interactions, the compound effectively inhibits MMP-9-mediated cell migration and proliferation, suggesting its potential as an anti-metastatic agent. [] Notably, it does not directly inhibit the catalytic activity of MMP-9, highlighting its distinct mechanism of action compared to traditional MMP inhibitors. []
CAS No.: 119365-69-4
CAS No.: 22756-36-1
CAS No.: 21583-32-4
CAS No.: 2922-44-3
CAS No.:
CAS No.: 147075-91-0